(4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group, a methylene-linked furan ring, and an oxazole ring, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate amine and an acid catalyst to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
(4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for medical purposes, such as fluid replacement.
Uniqueness
What sets (4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE apart is its unique combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H15NO5 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
(4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H15NO5/c1-10-4-6-12(22-10)9-13-17(19)23-16(18-13)11-5-7-14(20-2)15(8-11)21-3/h4-9H,1-3H3/b13-9- |
InChI Key |
HAXJJRBUEIRTEC-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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